3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide
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Overview
Description
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide is an organic compound with the molecular formula C16H14ClNO2 It is characterized by the presence of a benzyloxy group, a chlorine atom, and an acrylamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(benzyloxy)-5-chlorobenzaldehyde and an appropriate amine.
Formation of the Acrylamide Moiety: The aldehyde group of 2-(benzyloxy)-5-chlorobenzaldehyde is reacted with an amine to form the corresponding imine. This imine is then subjected to a condensation reaction with acrylamide to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide involves its interaction with specific molecular targets. The benzyloxy group and the acrylamide moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Benzyloxy)phenyl)-N-(3-chlorophenyl)acrylamide
- 3-(4-(Benzyloxy)phenyl)-N-(2-chlorophenyl)acrylamide
- 3-[2-(Benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide
Uniqueness
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide is unique due to the specific positioning of the benzyloxy and chlorine groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H14ClNO2 |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
(E)-3-(5-chloro-2-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)/b9-6+ |
InChI Key |
TVUVXDNPMFBREX-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)N |
Origin of Product |
United States |
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